2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)-N-(2-chloro-4-sulfamoylphenyl)acetamide
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Overview
Description
VRX-480773 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown significant potential in the treatment of human immunodeficiency virus (HIV) infections. This compound was identified through high-throughput screening of compound libraries and has demonstrated resilience against many NNRTI-resistant clinical HIV-1 isolates .
Preparation Methods
The synthesis of VRX-480773 involves a structure-guided molecular hybridization strategy. This method fuses the pharmacophore templates of etravirine and VRX-480773. The synthetic route typically involves the following steps :
Formation of the pyrimidine core: The pyrimidine core is synthesized through a series of condensation reactions.
Introduction of the phenoxy group: The phenoxy group is introduced via nucleophilic substitution reactions.
Thioether formation: The thioether linkage is formed by reacting the pyrimidine core with a suitable thiol reagent.
Final modifications: The final product is obtained after several purification steps, including recrystallization and chromatography.
Chemical Reactions Analysis
VRX-480773 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert VRX-480773 to its corresponding thiol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like phenols. The major products formed from these reactions are sulfoxides, sulfones, and thiol derivatives.
Scientific Research Applications
VRX-480773 has been extensively studied for its antiviral properties, particularly against HIV-1 . Its applications include:
Chemistry: Used as a model compound in the study of NNRTIs and their interactions with reverse transcriptase.
Biology: Investigated for its effects on HIV-1 replication and resistance mechanisms.
Medicine: Potential therapeutic agent for the treatment of HIV infections, especially in cases where resistance to other NNRTIs is observed.
Industry: Utilized in the development of new antiviral drugs and in the study of drug resistance.
Mechanism of Action
VRX-480773 exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, thereby inhibiting its activity. This inhibition prevents the conversion of viral RNA into DNA, a crucial step in the viral replication cycle. The molecular targets include the reverse transcriptase enzyme, and the pathways involved are those related to viral replication and transcription .
Comparison with Similar Compounds
VRX-480773 is unique in its resilience against NNRTI-resistant HIV-1 isolates. Similar compounds include:
Etravirine: Another NNRTI with a similar mechanism of action but different resistance profiles.
Delavirdine: An older NNRTI with less potency against resistant strains.
Efavirenz: A widely used NNRTI with a different chemical structure and resistance profile.
VRX-480773 stands out due to its higher potency and efficacy against resistant HIV-1 strains, making it a valuable candidate for further development in antiviral therapy.
Properties
Molecular Formula |
C23H19BrClN5O3S2 |
---|---|
Molecular Weight |
592.9 g/mol |
IUPAC Name |
2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C23H19BrClN5O3S2/c24-22-28-29-23(34-12-21(31)27-19-9-7-14(11-18(19)25)35(26,32)33)30(22)20-10-8-15(13-5-6-13)16-3-1-2-4-17(16)20/h1-4,7-11,13H,5-6,12H2,(H,27,31)(H2,26,32,33) |
InChI Key |
JMAGRGYNUBAGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)NC5=C(C=C(C=C5)S(=O)(=O)N)Cl |
Synonyms |
VRX-480773 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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